Product packaging for D-Glucitol distearate(Cat. No.:CAS No. 68317-50-0)

D-Glucitol distearate

Cat. No.: B12656060
CAS No.: 68317-50-0
M. Wt: 715.1 g/mol
InChI Key: MZIPZRNJUJLPSS-FOGKZQIUSA-N
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Description

Contextualizing D-Glucitol Distearate within Sugar Alcohol Esters Research

Sugar alcohol esters, also known as polyol esters, are a class of non-ionic surfactants derived from the esterification of polyhydric alcohols (polyols) with fatty acids. mdpi.comtandfonline.com The parent sugar alcohols, such as D-glucitol, are hydrogenated forms of sugars where the aldehyde or ketone group has been reduced to a hydroxyl group. wikipedia.org This process results in a linear chain with multiple hydroxyl groups, which serve as reaction sites for esterification.

The primary focus of research into sugar alcohol esters revolves around their functionality as surface-active agents. Their molecular structure, featuring a polar, hydrophilic "head" (the sugar alcohol moiety) and one or more nonpolar, lipophilic "tails" (the fatty acid chains), allows them to reduce interfacial tension between immiscible liquids like oil and water. This makes them effective emulsifiers and stabilizers, with applications investigated across the cosmetic, pharmaceutical, and food industries. ontosight.airesearchandmarkets.com The properties of these esters, such as their solubility and emulsifying power, are highly dependent on the nature of the sugar alcohol, the type of fatty acid used, and the degree of esterification. europa.eu

Historical Perspectives on D-Glucitol Derivatives in Scientific Literature

The scientific history of this compound is rooted in the broader study of its parent molecule, D-glucitol (sorbitol). D-glucitol itself is a naturally occurring sugar alcohol that can be obtained by the reduction of glucose. wikipedia.org Early research, dating back to at least the 1930s, focused on its isolation, properties, and the synthesis of various derivatives. acs.org For many years, D-glucitol was studied as a key chemical intermediate in the production of other commercially important compounds, such as ascorbic acid (Vitamin C). researchgate.net

Research interest in the fatty acid esters of polyols, including sorbitol, saw significant growth in the latter half of the 20th century. researchgate.net However, the scientific literature reveals that research activity on sorbitol esters has been less extensive compared to other polyol esters like glycerides and polyglycerol esters. A notable challenge documented in synthetic chemistry has been the tendency for D-glucitol to undergo intramolecular dehydration to form its anhydro-derivatives, such as sorbitan (B8754009) and isosorbide, under the conditions often used for esterification. evitachem.com This side reaction complicates the synthesis of pure D-glucitol esters and has been a recurring theme in the historical literature, directing research efforts toward controlling reaction selectivity.

Current Research Trajectories and Emerging Trends for this compound

Current academic and industrial research continues to explore the potential of polyol esters, driven by a demand for high-performance and often bio-based, sustainable ingredients. researchandmarkets.com For this compound and related compounds, several key research trends are emerging.

A primary trajectory involves the optimization of synthesis routes. This includes the investigation of enzymatic catalysis, using lipases, as an alternative to traditional chemical methods. mdpi.comtandfonline.com Enzymatic synthesis offers the potential for greater regioselectivity—controlling which hydroxyl groups on the D-glucitol molecule are esterified—and milder reaction conditions, which can help prevent the formation of anhydro byproducts. acs.org

Another significant area of research is the detailed characterization of the relationship between molecular structure and functional properties. mdpi.com Studies on related sorbitan esters (derived from anhydro-sorbitol) investigate how factors like the hydrophilic-lipophilic balance (HLB) correlate with the physical behavior of the surfactant, such as its ability to stabilize emulsions. mdpi.comnih.govfrontiersin.org The HLB value is a critical parameter for selecting the appropriate emulsifier for a specific application, and research aims to establish predictive models based on molecular structure and experimental data. latamjpharm.orgnih.gov This fundamental understanding is crucial for designing new esters for advanced applications, such as in drug delivery systems within topical formulations or as high-performance bio-lubricants. mdpi.comrumanza.com

The distinction between D-glucitol esters and their anhydro-derivatives remains a critical focus, as the cyclic structure of the anhydro-form significantly alters the molecule's properties.

Note: Data for 1,4-Anhydro-D-glucitol in the interactive table is based on available information for the parent anhydro-sugar alcohol. nih.govguidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C42H82O8 B12656060 D-Glucitol distearate CAS No. 68317-50-0

Properties

CAS No.

68317-50-0

Molecular Formula

C42H82O8

Molecular Weight

715.1 g/mol

IUPAC Name

[(2S,3S,4R,5R)-3,4,5,6-tetrahydroxy-2-octadecanoyloxyhexyl] octadecanoate

InChI

InChI=1S/C42H82O8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39(45)49-36-38(42(48)41(47)37(44)35-43)50-40(46)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h37-38,41-44,47-48H,3-36H2,1-2H3/t37-,38+,41-,42-/m1/s1

InChI Key

MZIPZRNJUJLPSS-FOGKZQIUSA-N

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OCC(C(C(C(CO)O)O)O)OC(=O)CCCCCCCCCCCCCCCCC

Origin of Product

United States

Synthetic Methodologies for D Glucitol Distearate and Its Derivatives

Chemoenzymatic Synthesis Approaches Utilizing D-Glucitol as a Template

Chemoenzymatic synthesis combines the selectivity of enzymatic catalysts with the efficiency of chemical reactions, offering a powerful strategy for the construction of complex molecules like D-glucitol distearate. D-glucitol serves as an excellent template due to its multiple hydroxyl groups, which can be selectively functionalized. nih.govresearchgate.netresearchgate.netnih.govfu-berlin.de

Enzyme-Mediated Esterification Techniques (e.g., Candida antarctica Lipase)

Enzymes, particularly lipases, are widely employed for the regioselective esterification of polyols like D-glucitol. scilit.comnih.gov Lipase (B570770) B from Candida antarctica (CALB) is a commonly used biocatalyst due to its high stability and broad substrate specificity. mdpi.comnih.gov The enzymatic approach offers mild reaction conditions and high regioselectivity, primarily targeting the primary hydroxyl groups of D-glucitol, leading to the formation of mono- and diesters. nih.gov

The synthesis of D-glucitol esters can be carried out in organic solvents or solvent-free systems. researchgate.net Key parameters influencing the reaction include temperature, substrate molar ratio, and enzyme concentration. For instance, the enzymatic esterification of D-glucose with various fatty acids using immobilized Candida antarctica lipase has been optimized for parameters such as reaction time, temperature, and stirring speed. mdpi.com While specific data for this compound is not extensively detailed, the principles from related syntheses can be applied. The enzymatic synthesis of sorbitol fatty acid esters has been shown to be influenced by the fatty acid chain length, with longer chains sometimes favoring the reaction. nih.gov

Table 1: Parameters for Enzyme-Mediated Esterification of Polyols with Fatty Acids

Parameter Typical Range/Value Effect on Reaction Source
Enzyme Candida antarctica Lipase B (immobilized) High stability and regioselectivity mdpi.comnih.gov
Substrates D-Glucitol, Stearic Acid Polyol backbone and hydrophobic tail scilit.comnih.gov
Temperature 40-70 °C Affects reaction rate and enzyme stability mdpi.comnih.gov
Molar Ratio (Acid:Alcohol) 1:1 to 3:1 Influences the degree of esterification mdpi.com
Solvent Organic solvents (e.g., 2-methyl-2-butanol) or solvent-free Affects substrate solubility and reaction kinetics nih.govresearchgate.net

Integration of Click Chemistry in this compound Synthesis

Click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), provides an efficient and versatile method for the modification of D-glucitol derivatives. nih.govnih.gov This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups. nih.govnih.govmdpi.com In the context of this compound, click chemistry can be employed to introduce additional functionalities to the D-glucitol backbone, creating novel amphiphilic architectures.

A typical strategy involves the initial synthesis of a D-glucitol derivative bearing either an azide (B81097) or an alkyne group. This can be achieved through selective modification of the remaining hydroxyl groups after the esterification with stearic acid. For example, D-glucitol can be first converted to an azide- or alkyne-containing intermediate, which is then esterified with stearic acid. nih.govnih.gov Subsequently, a molecule containing the complementary functional group (alkyne or azide) can be "clicked" onto the this compound scaffold. This approach has been successfully used to synthesize D-glucitol-based non-ionic amphiphiles with tailored hydrophilic and hydrophobic segments. nih.govresearchgate.netnih.gov

Solvent-Free Esterification Methods for D-Glucitol Derivatives

Solvent-free reaction conditions are gaining increasing attention as they align with the principles of green chemistry by reducing waste and avoiding the use of potentially hazardous organic solvents. researchgate.netnih.gov

High-Temperature Synthesis Protocols

The direct esterification of D-glucitol with stearic acid can be achieved at high temperatures without the need for a solvent. nih.govgoogle.comysu.amgoogle.comwipo.int This method typically involves heating a mixture of D-glucitol and stearic acid to temperatures ranging from 180°C to 260°C. justia.comgoogle.com At these temperatures, the reactants melt and form a homogenous phase, facilitating the reaction. The water produced during the esterification is typically removed by distillation to drive the reaction towards the formation of the ester. iiis.org This approach often leads to the formation of a mixture of mono-, di-, and higher esters, as well as intramolecular dehydration products of D-glucitol, such as sorbitan (B8754009) esters. researchgate.netresearchgate.net

Table 2: High-Temperature Synthesis of Sorbitol/Sorbitan Esters

Parameter Typical Range/Value Purpose Source
Reactants D-Sorbitol, Stearic Acid Formation of sorbitol/sorbitan stearates iiis.orgresearchgate.net
Temperature 180-260 °C To melt reactants and drive the esterification justia.comgoogle.com
Catalyst Optional (acid or base) To increase the reaction rate justia.comiiis.orgresearchgate.net
Atmosphere Inert (e.g., Nitrogen) To prevent oxidative degradation iiis.org

Catalyst-Free and Base-Catalyzed Approaches

The high-temperature esterification of D-glucitol with stearic acid can proceed without a catalyst, although the reaction rates may be slower. ysu.am The thermal energy provided is sufficient to overcome the activation energy for the esterification reaction.

Alternatively, base catalysts can be employed to accelerate the reaction. google.comresearchgate.net Common base catalysts include sodium hydroxide, potassium hydroxide, and sodium carbonate. iiis.org The base deprotonates the hydroxyl groups of D-glucitol, increasing their nucleophilicity and facilitating the attack on the carboxylic acid. The reaction is typically carried out at elevated temperatures, similar to the catalyst-free approach. justia.comgoogle.com The choice of catalyst and reaction conditions can influence the final product distribution, including the degree of esterification and the formation of sorbitan esters. researchgate.netresearchgate.net For instance, a two-stage process can be employed where sorbitol is first dehydrated to sorbitan using an acid catalyst, followed by esterification with a fatty acid using a base catalyst at high temperatures. researchgate.netresearchgate.net

Glycosidation Reactions Involving D-Glucitol Scaffolds

Glycosidation is a key reaction for the synthesis of complex carbohydrates and glycoconjugates. In the context of this compound, glycosidation can be used to attach one or more sugar moieties to the D-glucitol backbone, creating glycosylated amphiphiles with potentially enhanced properties.

The synthesis of glycosylated D-glucitol derivatives can be achieved through various methods. One common approach involves the reaction of a protected D-glucitol derivative with a glycosyl donor, such as a glycosyl halide or a thioglycoside, in the presence of a promoter. The remaining hydroxyl groups on the D-glucitol core can be selectively protected to direct the glycosylation to a specific position. After the glycosylation step, the protecting groups can be removed, and the resulting glycosylated D-glucitol can be esterified with stearic acid to yield the final glycosylated this compound.

Alternatively, a pre-formed glycoside of D-glucitol can be synthesized first, followed by esterification with stearic acid. For example, D-glucitol can be reacted with glucose to form 6-O-α-D-glucopyranosyl-D-glucitol (isomaltitol), which can then be esterified. While specific examples of glycosylated this compound are not abundant in the literature, the fundamental principles of glycosylation chemistry can be applied to create these complex structures. The choice of glycosyl donor, promoter, and protecting group strategy is crucial for achieving the desired regioselectivity and stereoselectivity of the glycosidic bond.

Stereo- and Regioselective Esterifications

The synthesis of this compound from D-glucitol (sorbitol) presents a significant chemical challenge due to the polyol's structure, which contains six hydroxyl (-OH) groups of differing reactivity: two primary hydroxyls at the C1 and C6 positions and four secondary hydroxyls at the C2, C3, C4, and C5 positions. Achieving a specific distearate isomer requires precise control over which two hydroxyl groups react with stearic acid, a concept known as regioselectivity. The inherent chirality of the D-glucitol backbone governs the stereochemistry of the final product.

Enzymatic catalysis, particularly using lipases, has emerged as a highly effective method for achieving regioselectivity in the acylation of polyols under mild conditions. Lipases often exhibit a strong preference for esterifying the less sterically hindered primary hydroxyl groups. The immobilized lipase from Candida antarctica (commonly known as Novozym 435) is widely used and demonstrates high efficiency in catalyzing the esterification of sorbitol. Studies have shown that enzymatic synthesis can selectively produce sorbitol monoesters, which can be further esterified. For instance, the lipase from Aspergillus terreus has been used to achieve a 94% conversion of sorbitol to its 1(6)-monostearate in n-hexane within 12 hours.

The choice of solvent and reaction medium is critical. While some organic solvents can be used, they pose environmental concerns. Innovative approaches include using solvent-free systems or "2-in-1" deep eutectic systems (DES), where sorbitol itself is a component of the solvent, overcoming solubility issues and creating extremely high substrate concentrations. In one such system, a 28% molar conversion of vinyl laurate to its sorbitol monoester was achieved using Novozym 435®.

In contrast, traditional chemical synthesis methods often require high temperatures (e.g., 180°C to 230°C) and the use of acid or alkaline catalysts like sodium hydroxide. These conditions typically lead to a mixture of products with varying degrees of esterification and low regioselectivity, often resulting in undesirable coloration that necessitates further purification steps.

Table 1: Comparison of Catalytic Methods for Sorbitol Ester Synthesis
Catalyst SystemAcyl DonorReaction ConditionsKey FindingsReference
Novozym 435® (Immobilized Candida antarctica lipase B)Vinyl Laurate50°C, Deep Eutectic System (DES) with 5 wt.% waterAchieved 28% molar conversion to sorbitol laurate monoester after 48h.
Aspergillus terreus lipaseStearic AcidOptimized conditions in n-hexane94% conversion to 1(6)-sorbitol monostearate in 12h.
Papaya Resin (Lipase)Palmitate-Stearate FAME41.2°C, 52.35 min, 10.30% enzymeOptimum conditions resulted in 31.43% conversion of sorbitol.
Sodium Hydroxide (Alkaline Catalyst)Fatty Acid180°C to 215°CProduces sorbitan esters; higher temperatures lead to highly colored products.

Green Chemistry Principles in this compound Production

The production of this compound is increasingly being guided by the 12 Principles of Green Chemistry, which promote the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. This framework encourages a shift towards more sustainable manufacturing from feedstock sourcing to final product synthesis.

Key principles applicable to this compound production include:

Waste Prevention: Designing syntheses to minimize byproduct formation is prioritized over treating waste after it is created. Enzymatic routes, with their high selectivity, excel in this regard by reducing the formation of unwanted esters.

Atom Economy: Synthetic methods are designed to maximize the incorporation of all materials used in the process into the final product.

Use of Renewable Feedstocks: The entire molecule is derived from renewable biomass. The D-glucitol precursor is produced from glucose sourced from plant starches or cellulose (B213188), and stearic acid is derived from vegetable or animal fats.

Use of Catalysis: Catalytic processes are superior to stoichiometric ones. The use of reusable immobilized enzymes or efficient metal catalysts (like Ruthenium) for hydrogenation reduces waste and improves process efficiency.

Safer Solvents and Auxiliaries: Green syntheses aim to eliminate the use of hazardous organic solvents. The development of solvent-free reaction systems or the use of benign media like deep eutectic solvents for sorbitol esterification are significant advancements.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure minimizes energy consumption. Enzymatic reactions, which operate under mild conditions (e.g., 40-60°C), offer substantial energy savings compared to traditional chemical methods requiring high temperatures (>200°C).

Sustainable Feedstocks for D-Glucitol Precursors

The primary precursor for D-glucitol (sorbitol) is D-glucose. Sustainable production focuses on sourcing glucose from abundant and renewable biomass, moving away from petrochemical routes.

The main feedstocks include:

Starch-Based Crops: A significant portion of industrial glucose is derived from the hydrolysis of starch from crops like corn, wheat, and potatoes. This is a well-established, first-generation feedstock technology.

Lignocellulosic Biomass: This second-generation feedstock is considered more sustainable as it utilizes non-food biomass, including agricultural residues (corn stover, sugarcane bagasse, straw) and dedicated energy crops (switchgrass). Lignocellulose is the most abundant form of plant dry matter on Earth. It consists of cellulose, hemicellulose, and lignin. Glucose is produced by breaking down the cellulose polymer, a process that requires a pretreatment step (e.g., steam explosion, acid hydrolysis) to overcome the material's natural resistance to degradation, followed by enzymatic hydrolysis.

The conversion of cellulose from these sources into sorbitol is a key area of research for creating a more sustainable chemical industry.

Table 2: Composition of Representative Lignocellulosic Biomass Feedstocks
FeedstockCellulose (%)Hemicellulose (%)Lignin (%)Reference
Corn Stover35–4020–2515–20
Sugarcane Bagasse40–4525–3020–25
Switchgrass30–4020–3015–20
Hardwood (e.g., Poplar)40–5020–3020–25

Process Efficiency and Environmental Impact Reduction in Synthesis

Reducing the environmental footprint of this compound production involves optimizing both the hydrogenation of glucose to D-glucitol and the subsequent esterification step.

Glucose Hydrogenation: The industrial production of sorbitol is dominated by the catalytic hydrogenation of glucose. While traditionally performed in batch mode using Raney nickel catalysts, this process has environmental drawbacks. Modern, large-scale plants increasingly use continuous processes with more stable and efficient catalysts, such as ruthenium supported on activated carbon (Ru/C), which can achieve high yields (over 94%) under controlled conditions. Life Cycle Assessment (LCA) studies of sorbitol production show that the largest environmental impacts come from the glucose raw material itself (due to agriculture) and the electricity consumed during the high-pressure hydrogenation process. Therefore, improving energy integration and catalyst recyclability are key targets for impact reduction.

D-Glucitol Esterification: The esterification step offers significant opportunities for green process intensification.

Biocatalysis: Replacing chemical catalysts with immobilized lipases reduces energy consumption, eliminates the need for harsh reagents, and improves product purity by minimizing side reactions. This simplifies downstream processing and reduces waste.

Solvent Elimination: Performing the reaction in a solvent-free (neat) or high-concentration eutectic melt system drastically reduces solvent waste. This aligns with the goals of reducing the Process Mass Intensity (PMI), a metric that quantifies the total mass of materials used to produce a certain mass of product.

Process Intensification: Using techniques like continuous flow reactors can offer better control over reaction conditions, leading to faster reactions, higher yields, and reduced equipment size, further contributing to energy and material efficiency.

Table 3: Comparison of Process Parameters for Sorbitol Production and Esterification
Process StepTraditional MethodGreener AlternativeKey Environmental Benefit
Glucose → D-GlucitolHydrogenation with Raney Nickel catalyst, high temperature/pressure.Hydrogenation with supported Ruthenium (e.g., Ru/C) catalyst in continuous systems.Higher catalyst stability and recyclability, improved efficiency.
D-Glucitol → D-Glucitol EsterChemical catalysis (e.g., NaOH) at high temperatures (>200°C) in batch reactors.Enzymatic catalysis (e.g., Novozym 435®) at mild temperatures (~50°C) in solvent-free media.Reduced energy use, elimination of harsh chemicals, higher selectivity, less waste.
Environmental Impact (Sorbitol Production)Global Warming Potential (GWP) of 2.20-5.09 kg CO2-eq/kg sorbitol, depending on glucose source.Process optimization and heat integration can lower GWP. The use of lignocellulosic feedstock can reduce reliance on food crops.Lower carbon footprint and reduced resource competition.

Advanced Analytical Characterization of D Glucitol Distearate Systems

Spectroscopic Analysis of D-Glucitol Distearate Architectures

Spectroscopic methods are indispensable for probing the molecular structure and supramolecular organization of this compound. These techniques provide insights into the atomic-level connectivity, conformational preferences, and the nature of non-covalent interactions that govern its self-assembly.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide a detailed map of the chemical environment of each proton and carbon atom within the molecule.

In ¹H NMR, the protons of the D-glucitol backbone typically resonate in the range of 3.5-4.5 ppm. The protons on the carbon atoms bearing the ester groups are shifted downfield due to the deshielding effect of the carbonyl group. The long alkyl chains of the stearate (B1226849) moieties exhibit characteristic signals, with the terminal methyl protons appearing around 0.9 ppm and the methylene (B1212753) protons appearing as a broad multiplet between 1.2 and 1.6 ppm.

¹³C NMR spectroscopy complements the proton data, with the carbonyl carbons of the ester groups resonating around 170-175 ppm. The carbons of the D-glucitol core appear in the 60-80 ppm region, while the aliphatic carbons of the stearate chains are observed between 14 and 35 ppm. mdpi.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for assigning the specific connectivity of protons and carbons, especially in distinguishing between different positional isomers of the distearate.

Conformational analysis of the flexible D-glucitol backbone and the stearate chains can be investigated through the measurement of coupling constants and Nuclear Overhauser Effect (NOE) experiments. These studies provide insights into the preferred spatial arrangements of the molecule in solution, which are critical for understanding its self-assembly behavior. elsevierpure.com

Table 1: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound.
Functional Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Glucitol CH/CH₂-OH3.5 - 4.560 - 80
Glucitol CH-O-C=O4.0 - 5.070 - 85
Stearate C=O-170 - 175
Stearate α-CH₂2.2 - 2.430 - 35
Stearate (CH₂)n1.2 - 1.620 - 30
Stearate CH₃0.8 - 0.9~14

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, offers valuable information about the functional groups present in this compound and their interactions.

FTIR spectroscopy is particularly sensitive to polar functional groups. The spectrum of this compound is characterized by a strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretching vibration of the ester carbonyl group. acs.org A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching vibrations of the remaining hydroxyl groups on the D-glucitol core. nih.govnist.gov The C-H stretching vibrations of the alkyl chains are observed between 2850 and 3000 cm⁻¹. researchgate.net The region from 1000 to 1300 cm⁻¹ contains complex C-O and C-C stretching vibrations of the glucitol backbone. nih.govgoettingen-research-online.de

Raman spectroscopy, which is more sensitive to non-polar bonds, provides complementary information. The C-H stretching region (2800-3000 cm⁻¹) is typically strong in the Raman spectrum. The C-C stretching vibrations of the long alkyl chains give rise to characteristic bands around 1060 and 1130 cm⁻¹. researchgate.net The C=O stretching vibration is also observable in the Raman spectrum, although it is generally weaker than in the FTIR spectrum. Raman spectroscopy is particularly useful for studying the conformational order of the alkyl chains in aggregated states. spectroscopyonline.com

Table 2: Key Vibrational Bands for this compound.
Vibrational ModeFTIR Wavenumber (cm⁻¹)Raman Wavenumber (cm⁻¹)
O-H Stretch3200 - 3600 (broad)-
C-H Stretch (alkyl)2850 - 30002800 - 3000 (strong)
C=O Stretch (ester)~1740 (strong)~1740
CH₂ Scissoring~1465~1440
C-O Stretch1000 - 1300-
C-C Stretch (alkyl)-~1060, ~1130

While this compound itself does not possess strong chromophores for direct UV-Vis absorption or fluorescence, these techniques are powerful tools for studying its self-assembly and aggregation behavior in solution.

UV-Vis spectroscopy can be used to monitor the turbidity of a solution, which increases as aggregation occurs. The onset of aggregation can be detected by an increase in the absorbance or scattering of light. For some sorbitan (B8754009) esters, a maximum absorbance has been observed in the UV region, for instance, sorbitan trioleate showed a maximum absorbance at 245 nm when dissolved in absolute ethanol. cir-safety.org

Fluorescence spectroscopy, often employing fluorescent probes, is highly sensitive to changes in the microenvironment. Probes that are sensitive to the polarity of their surroundings, can be used to determine the critical aggregation concentration (CAC) of this compound. Upon aggregation, the probe partitions into the hydrophobic core of the forming micelles or vesicles, leading to a change in its fluorescence properties, such as an increase in fluorescence intensity or a shift in the emission wavelength. uniroma1.it Fluorescence anisotropy and lifetime measurements can provide further details on the dynamics and rigidity of the aggregated structures. diva-portal.org Techniques such as fluorescence correlation spectroscopy (FCS) can be employed to study the size and diffusion of the aggregates. nih.gov

Chromatographic Separation Techniques for this compound

Chromatographic methods are essential for the separation, identification, and quantification of the various components in a this compound sample, including isomers and oligomers.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of sorbitan esters. researchgate.netsemanticscholar.org Due to the lack of a strong UV chromophore, detectors such as an Evaporative Light Scattering Detector (ELSD) or a Refractive Index (RI) detector are commonly employed. lcms.cz Reversed-phase HPLC, using a C18 or C8 column, is effective for separating the different ester species based on their hydrophobicity. A gradient elution with a mobile phase consisting of solvents like acetonitrile, methanol, and water is typically used. researchgate.networktribe.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. nih.gov This technique is invaluable for the definitive identification of this compound and its related impurities. Electrospray ionization (ESI) is a common ionization technique for these molecules. The mass spectrometer can provide the molecular weight of the parent compound and its fragmentation pattern, which aids in structural confirmation. coresta.org LC-MS is also capable of separating and identifying different positional isomers of the distearate. lcms.cznih.gov

Table 3: Typical HPLC and LC-MS Conditions for Sorbitan Ester Analysis.
ParameterCondition
ColumnReversed-phase C18 or C8, Amide HILIC
Mobile PhaseGradient of Acetonitrile/Methanol and Water
DetectorELSD, RI, Mass Spectrometry (MS)
Ionization (for LC-MS)Electrospray Ionization (ESI), positive or negative mode

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful technique for determining the molecular weight distribution of this compound and detecting the presence of any oligomeric species. shimadzu.it In GPC, molecules are separated based on their hydrodynamic volume in solution. warwick.ac.uk Larger molecules, such as oligomers, elute from the column earlier than smaller molecules.

The analysis is typically performed using a series of columns with different pore sizes to cover a broad molecular weight range. A refractive index (RI) detector is commonly used for detection. researchgate.net The system is calibrated with a set of standards of known molecular weight, such as polystyrene or polyethylene (B3416737) glycol, to generate a calibration curve of log(molecular weight) versus elution time. This allows for the determination of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the this compound sample. A narrow PDI indicates a more homogeneous sample. GPC has been successfully used for the fractionation of similar compounds like sucrose (B13894) fatty acid esters. google.com

Table 4: General Parameters for GPC Analysis of this compound.
ParameterDescription
ColumnsSeries of porous polymer-based columns (e.g., polystyrene-divinylbenzene)
Mobile PhaseOrganic solvent in which the sample is soluble (e.g., Tetrahydrofuran (B95107) - THF)
DetectorRefractive Index (RI)
CalibrationPolymer standards of known molecular weight (e.g., Polystyrene)
Data ObtainedMn, Mw, PDI, Molecular Weight Distribution

Thermal and X-ray Diffraction Characterization of this compound

The thermal and structural properties of this compound are fundamental to its functionality, particularly in formulations where temperature stability and structural integrity are paramount. DSC and XRD are powerful tools for elucidating these characteristics.

Differential Scanning Calorimetry (DSC) for Phase Transitions and Thermal Behavior

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. nih.gov It is widely employed to study the thermal transitions of materials, such as melting, crystallization, and glass transitions. nih.govmdpi.comresearchgate.net

In the context of sorbitan esters, including this compound, DSC reveals important information about their phase behavior. The thermal behavior of these esters is influenced by the nature of their fatty acid chains. For instance, sorbitan esters with saturated fatty acid tails, such as stearate, exhibit distinct crystallization and melting peaks. researchgate.net The crystallization process for organogels formulated with sorbitan monostearate has been shown to occur in two stages. researchgate.net

Table 1: Illustrative DSC Data for Sorbitan Ester-Based Systems

ParameterValue RangeSignificance
Melting Temperature (Tm)Varies with fatty acid chainIndicates the transition from solid to liquid state.
Crystallization Temperature (Tc)Varies with fatty acid chainIndicates the transition from liquid to solid state upon cooling.
Enthalpy of Fusion (ΔH)Dependent on crystallinityRepresents the energy required to melt the substance.
Glass Transition (Tg)If amorphous regions are presentIndicates the transition from a glassy to a rubbery state.

Note: This table is illustrative and based on general findings for sorbitan esters. Actual values for this compound may vary.

X-ray Diffraction (XRD) for Crystalline Structure Analysis

X-ray Diffraction (XRD) is a non-destructive analytical technique used to determine the atomic and molecular structure of a crystal. nist.gov When a crystalline sample is irradiated with X-rays, the atoms diffract the X-rays in specific directions, producing a unique diffraction pattern that is characteristic of the crystal lattice. This pattern provides information about the arrangement of atoms, including lattice parameters and crystal symmetry. nist.gov

For this compound and related sorbitan esters, XRD is instrumental in characterizing their polymorphic forms and the crystalline nature of their self-assembled structures. frontiersin.orgresearchgate.net In organogels formulated with sorbitan monostearate, XRD studies have been used to investigate the d-spacing, crystallite size, and lattice strain, which are influenced by the concentration of the gelator. researchgate.net Small-angle X-ray scattering (SAXS), a type of XRD, has been employed to study the self-assembled structures of sorbitan esters in various solvents. frontiersin.orgresearchgate.net These studies reveal that sorbitan esters can form micellar structures, and the addition of water can promote the transition from mass to surface fractals. researchgate.net

The XRD patterns of different sorbitan esters show variations depending on the length and saturation of their fatty acid tails, indicating differences in their crystalline packing. frontiersin.org For example, sorbitan esters with longer, saturated tails may exhibit stronger interactions and more ordered structures. frontiersin.org

Table 2: Representative XRD Data Interpretation for Sorbitan Ester Systems

XRD ParameterInformation ObtainedRelevance to this compound
Peak Position (2θ)Interplanar spacing (d-spacing)Provides information on the crystal lattice dimensions.
Peak IntensityDegree of crystallinity and preferred orientationIndicates the amount of crystalline material and the alignment of crystal planes.
Peak BroadeningCrystallite size and lattice strainRelates to the size of the crystalline domains and imperfections in the crystal lattice.
SAXS PatternSize and shape of nanoscale structuresElucidates the nature of self-assembled structures like micelles or tubules.

Note: This table provides a general interpretation of XRD data for sorbitan esters.

Rheological Characterization of this compound Formulations

Rheology is the study of the flow and deformation of matter. Rheological characterization is essential for understanding the mechanical properties of this compound formulations, particularly their viscoelastic behavior, which is critical for their application in semi-solid and structured systems.

Viscoelastic Properties and Flow Behavior

Viscoelastic materials exhibit both viscous (fluid-like) and elastic (solid-like) characteristics when undergoing deformation. The viscoelastic properties of this compound formulations, such as organogels, can be characterized by measuring the storage modulus (G') and the loss modulus (G''). G' represents the elastic component and is a measure of the energy stored during deformation, while G'' represents the viscous component and is a measure of the energy dissipated as heat.

Organogels prepared with sorbitan esters, such as sorbitan monostearate, are known to be viscoelastic in nature. researchgate.net At low shear stress, these gels behave like solids, exhibiting elastic properties. researchgate.net As the shear stress increases, the physical interactions within the gel network weaken, leading to flow. researchgate.net The viscosity and mechanical properties of these organogels are often found to increase linearly with an increase in the concentration of the sorbitan ester. researchgate.net

Studies on oleogels based on sorbitan monostearate have shown that these systems exhibit pseudoplastic (shear-thinning) behavior. dntb.gov.ua The viscoelastic functions of these gels are significantly influenced by the type of oil used and the concentration of the gelator. csic.esosti.gov For instance, gels prepared with low-viscosity oils tend to have higher values of the linear viscoelastic functions. csic.esosti.gov

Table 3: Key Rheological Parameters for Sorbitan Ester Gels

Rheological ParameterDescriptionTypical Behavior in Sorbitan Ester Gels
Storage Modulus (G')Measure of the elastic response of the material.Generally higher than G'' at low frequencies, indicating a solid-like behavior.
Loss Modulus (G'')Measure of the viscous response of the material.Increases with frequency.
Complex Viscosity (η*)Overall resistance to flow.Decreases with increasing shear rate (shear-thinning).
Yield StressThe minimum stress required to initiate flow.Present in well-structured gels.

Note: This table summarizes the general rheological behavior observed in organogels containing sorbitan esters.

Microscopy and Scattering Techniques for Morphological Assessment

Understanding the morphology of this compound systems, such as the size and distribution of particles in an emulsion, is crucial for predicting their stability and performance. Dynamic Light Scattering is a key technique for this purpose.

Dynamic Light Scattering (DLS) for Particle Size and Distribution

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used for measuring the size distribution of small particles and molecules in suspension or solution. ats-scientific.commicrotrac.comhoriba.com The technique is based on the principle that particles in a liquid are in constant random motion (Brownian motion), which causes the intensity of scattered light to fluctuate over time. By analyzing these fluctuations, the diffusion coefficient of the particles can be determined, and from this, the hydrodynamic diameter is calculated using the Stokes-Einstein equation. ats-scientific.commicrotrac.com

DLS is particularly useful for characterizing the droplet size distribution in emulsions stabilized by surfactants like this compound. horiba.commdpi.comnih.govazom.comdocumentsdelivered.com The particle size and polydispersity index (PDI) are important parameters obtained from DLS measurements. The PDI is a measure of the broadness of the size distribution, with lower values indicating a more monodisperse system.

For emulsions, the stability is often correlated with a smaller droplet size and a narrow size distribution. ats-scientific.com DLS can be used to monitor the stability of emulsions over time by detecting changes in particle size that may indicate processes like coalescence or flocculation. The sample preparation and measurement conditions can significantly influence the results of DLS analysis, especially for concentrated systems. nih.gov

Table 4: Typical DLS Parameters for Emulsion Characterization

DLS ParameterDefinitionImportance for this compound Emulsions
Z-Average DiameterIntensity-weighted mean hydrodynamic diameter.Provides a general indication of the average particle size.
Polydispersity Index (PDI)A dimensionless measure of the width of the particle size distribution.A lower PDI suggests a more uniform and potentially more stable emulsion.
Size Distribution by Intensity/Volume/NumberA histogram or curve showing the relative abundance of different particle sizes.Gives a more detailed picture of the particle population.

Note: This table outlines the key parameters obtained from DLS analysis of emulsions.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that provides three-dimensional topographical information at the nanoscale. In the context of this compound systems, AFM is instrumental in elucidating the surface characteristics of self-assembled structures, such as those found in organogels or crystalline solids. The technique operates by scanning a sharp probe, attached to a flexible cantilever, over the sample surface. The deflections of the cantilever due to forces between the probe and the surface are monitored by a laser and photodiode system, which are then used to generate a topographical map.

The application of AFM to systems analogous to this compound, such as those formed by sorbitan monostearate, reveals intricate networks of self-assembled fibers. These studies demonstrate that the gelator molecules aggregate into crystalline, often needle-shaped or fibrillar, structures that form a three-dimensional network responsible for immobilizing the solvent in organogels. The dimensions of these fibers, including their height and width, can be quantitatively assessed using AFM. Furthermore, surface roughness parameters can be calculated from the AFM data, providing a quantitative measure of the surface texture.

Research findings on related sorbitan ester-based organogels have shown that the morphology of the self-assembled network can be influenced by factors such as the concentration of the gelator and the cooling rate during preparation. For instance, a faster cooling rate may lead to the formation of smaller, more numerous crystals, resulting in a denser and more compact network structure.

Below is a representative data table summarizing typical surface parameters that can be obtained from AFM analysis of a self-assembled fibrillar network, based on findings for similar organogelator systems.

Table 1: Representative Surface Topography Data from AFM Analysis

Parameter Description Typical Value Range
Fiber Height The average height of the self-assembled fibers. 10 - 50 nm
Fiber Width The average width of the self-assembled fibers. 50 - 200 nm
Surface Roughness (Ra) The arithmetic average of the absolute values of the surface height deviations measured from the mean plane. 5 - 30 nm

| Root Mean Square Roughness (Rq) | The root mean square average of the height deviations from the mean plane. | 8 - 40 nm |

Transmission Electron Microscopy (TEM) for Nanostructure Visualization

Transmission Electron Microscopy (TEM) is a powerful imaging technique that utilizes a beam of electrons transmitted through an ultra-thin specimen to form an image. mdpi.com This method provides significantly higher resolution than light microscopy, enabling the direct visualization of nanoscale structures. For this compound systems, TEM is invaluable for revealing the internal morphology of self-assembled structures, such as the fibrillar networks within organogels.

In studies of related sorbitan esters, TEM analysis has been crucial in confirming the microstructure of organogels. nih.gov These investigations show that upon cooling a hot solution of the organogelator, the molecules self-assemble into distinct nanostructures. Initially, toroidal inverse vesicles may form, which then transform into elongated, rod-shaped tubules. nih.gov These tubules subsequently entangle and associate to create the three-dimensional network that entraps the liquid phase, leading to the formation of the gel. nih.gov

The sample preparation for TEM is critical and can involve techniques such as cryo-TEM (cryogenic transmission electron microscopy), where the sample is flash-frozen to preserve its native structure. Negative staining is another common method, where a heavy metal salt is used to increase the contrast of the specimen. The choice of preparation technique depends on the specific characteristics of the this compound system being investigated.

The high-resolution images obtained from TEM allow for the detailed characterization of the nanostructure, including the morphology and dimensions of the constituent fibers or tubules. This information is essential for understanding the structure-property relationships in this compound-based materials.

The following table presents typical nanostructural features and their dimensions as could be observed in a TEM analysis of a this compound-based organogel, based on data from similar systems.

Table 2: Representative Nanostructural Data from TEM Analysis

Feature Description Typical Dimensions
Fibril/Tubule Diameter The diameter of the individual self-assembled fibers or tubules forming the network. 10 - 40 nm
Fibril/Tubule Length The length of the individual fibers or tubules, which can vary significantly. Several hundred nanometers to micrometers
Network Pore Size The average size of the interstitial spaces within the fibrillar network. 50 - 500 nm

Supramolecular Chemistry and Self Assembly of D Glucitol Distearate Architectures

Fundamental Mechanisms of Self-Assembly in D-Glucitol Distearate Systems

The self-assembly of this compound is a thermodynamically driven process dictated by a delicate balance of several non-covalent interactions. The amphiphilic nature of the molecule is the primary driver; the hydrophilic D-glucitol head seeks to interact with polar environments, while the hydrophobic stearate (B1226849) tails aim to minimize their exposure to polar solvents and associate with each other. pku.edu.cn This molecular segregation leads to the formation of ordered supramolecular structures. The precise nature of the resulting architecture is highly dependent on the solvent environment, concentration, and temperature. The key interactions governing this process are hydrogen bonding, hydrophobic effects, and van der Waals forces.

Hydrophobic and Solvophobic Effects in Assembly Processes

Hydrophobic and solvophobic effects are dominant, non-specific forces that drive the aggregation of this compound. pku.edu.cn The two long, saturated stearate chains are highly nonpolar and exhibit a strong tendency to avoid contact with polar solvents like water (hydrophobic effect) or other polar organic solvents (solvophobic effect). To achieve a more thermodynamically stable state, these aliphatic tails self-associate through van der Waals interactions, effectively sequestering themselves from the surrounding polar medium. nih.gov This process minimizes the disruption of the solvent's hydrogen-bonding network and is a primary driver for the formation of the core of micelles or the interior of fibrillar structures. The significant combined length of the two stearate tails creates a large nonpolar surface area, leading to powerful hydrophobic forces that are fundamental to the assembly process. nih.gov

Table 1: Key Intermolecular Forces in this compound Self-Assembly

Interaction TypeResponsible Molecular MoietyRole in Assembly
Hydrogen BondingHydroxyl (-OH) groups on the D-Glucitol headProvides directionality and stability; crucial for molecular recognition and initial aggregation.
Hydrophobic/Solvophobic EffectsTwo aliphatic stearate tailsDrives aggregation of nonpolar tails to minimize contact with polar solvents; a major force for micelle and fibril formation.
van der Waals ForcesAliphatic stearate tailsWeak, non-directional forces that stabilize the association of the hydrophobic tails once they are in close proximity.

Formation of Hierarchical Structures

The fundamental molecular interactions described above give rise to larger, more complex hierarchical structures. The process begins with the assembly of individual this compound molecules into primary aggregates, which then grow and interact to form macroscopic structures like networks or distinct micelles. The specific architecture formed is highly sensitive to the surrounding medium.

Development of Fibrillar Networks and Organogels

In many organic solvents, this compound and related sorbitan (B8754009) esters can act as effective organogelators. bohrium.com The self-assembly process in these nonpolar or moderately polar environments begins with the formation of one-dimensional fibrous aggregates. In this arrangement, the molecules are likely stacked in a way that allows for intermolecular hydrogen bonding between the glucitol heads, while the stearate tails associate on the exterior. These primary fibers then grow and entangle, forming a three-dimensional, self-supporting fibrillar network. This network can immobilize large volumes of the liquid solvent, leading to the formation of a semi-solid material known as an organogel. The stability and properties of the organogel are dependent on the density and connectivity of the fibrillar network.

Amphiphilic Architectures and Micellar Formations

As a classic amphiphile, this compound readily forms micellar structures in aqueous solutions. nih.gov When dispersed in water, the molecules spontaneously arrange themselves to minimize the unfavorable interaction between the hydrophobic stearate tails and the water molecules. nih.gov This leads to the formation of spherical or cylindrical aggregates called micelles. mpg.denih.gov In these structures, the hydrophobic tails form a liquid-like core, effectively shielded from the water, while the hydrophilic D-glucitol heads form a solvated outer shell, or corona, that interfaces with the aqueous environment. The concentration at which these micelles begin to form is known as the critical micelle concentration (CMC), a key characteristic of any surfactant. osti.govfarmaciajournal.com

Table 2: Supramolecular Architectures of this compound

Supramolecular StructureTypical EnvironmentPrimary Formation DriversDescription
Fibrillar Networks / OrganogelsOrganic Solvents (nonpolar to moderately polar)Hydrogen Bonding, Solvophobic EffectsMolecules assemble into long fibers that entangle to form a 3D network, immobilizing the solvent.
MicellesAqueous SystemsHydrophobic EffectSpherical or cylindrical aggregates with a hydrophobic core (stearate tails) and a hydrophilic shell (glucitol heads).

Triggered Self-Assembly Systems and Controlled Structuration

The formation of complex supramolecular structures from this compound and related molecules is not merely spontaneous but can be initiated and controlled by external stimuli. Temperature stands out as a primary trigger for inducing self-assembly in sorbitan ester systems, leading to the formation of highly ordered materials like organogels.

The process is typically initiated by dissolving the sorbitan ester in a suitable organic solvent at an elevated temperature. In this state, the molecules exist as a disordered solution. Upon cooling, the solubility of the ester decreases, and the affinity between the solvent and the gelator molecules weakens. nih.gov This change in conditions triggers the self-assembly process. The molecules begin to aggregate, forming initial structures such as toroidal inverse vesicles, which can further evolve into more complex, elongated forms like rod-shaped tubules. nih.gov

As cooling continues, these individual tubules associate with one another, creating an intricate three-dimensional network that entraps the solvent molecules. nih.gov This process immobilizes the liquid phase, resulting in the formation of a semi-solid organogel. nih.gov This temperature-induced, reversible sol-gel transition is a hallmark of many sorbitan ester-based systems and represents a powerful method for controlled structuration.

The final architecture of the gel can be further influenced by the presence of other additives. For instance, in sorbitan monostearate gels, the addition of a hydrophilic surfactant can alter the microstructure from a network of individual tubules to star-shaped clusters, demonstrating another layer of control over the final assembled state. nih.gov While these specific findings relate to the monostearate, the shared chemical motifs—a polar D-glucitol head and lipophilic stearate tails—strongly suggest that this compound would exhibit analogous temperature-sensitive self-assembly behavior.

TriggerSystem Component(s)MechanismResulting Structure
Temperature (Cooling) Sorbitan Monostearate, Organic SolventDecreased solubility and solvent-gelator affinity upon cooling.Self-assembly into tubules, forming a 3D network. nih.gov
Additive Sorbitan Monostearate, Polysorbate 20Alteration of tubule association.Change in microstructure from individual tubules to "star-shaped clusters". nih.gov

Solvent Effects on this compound Aggregation

The choice of solvent is a critical determinant in the self-assembly and aggregation of this compound. The nature of the solvent dictates the strength of interactions between the solvent and the molecule's distinct hydrophilic (D-glucitol head) and lipophilic (stearate tails) regions, thereby guiding the formation of different supramolecular structures.

Sorbitan esters are known to form gels in a variety of organic solvents, including non-polar hydrocarbons like hexadecane (B31444) and oils, as well as esters like isopropyl myristate. nih.gov The ability to form a gel is contingent on the delicate balance of gelator-solvent interactions; interactions that are too strong result in a solution, while interactions that are too weak lead to precipitation rather than the formation of a continuous network.

The polarity of the solvent plays a crucial role. Studies on various surfactants have shown that as solvent polarity changes, the preferred curvature of the molecular aggregates evolves, transitioning from normal micelles in highly polar solvents to reversed micelles in low-polarity media. frontiersin.org Research on a range of sorbitan esters in tetrahydrofuran (B95107) (THF)-water mixtures highlights the complexity of these interactions. In pure THF, sorbitan esters self-assemble into micelles, which then aggregate to form larger fractal structures. frontiersin.org The specific type of fractal (mass vs. surface) depends on the specific ester, indicating that both the headgroup and the fatty acid tails interact with the solvent. frontiersin.org

The introduction of even a small amount of water can significantly alter the self-assembled structures, demonstrating the sensitivity of the system to the solvent environment. frontiersin.org The table below summarizes the observed effects of different solvents and conditions on the aggregation of various sorbitan esters, providing insight into the principles governing the behavior of this compound.

Sorbitan Ester (Span)Solvent(s)Observed Aggregation BehaviorReference
Sorbitan Monostearate (Span 60)Hexadecane, Isopropyl Myristate, Vegetable OilsForms organogels upon cooling. nih.gov nih.gov
Sorbitan Monostearate (Span 60)Rapeseed OilForms a clear solution at high temperatures and a dispersion of crystals (oleogel) at low temperatures. acs.org acs.org
Various (Span 20, 40, 60, 65, 80, 85)Tetrahydrofuran (THF)Self-assembles into micelles which aggregate into mass or surface fractals depending on the ester. frontiersin.org frontiersin.org
Various (Span 20, 40, 60, 65, 80, 85)THF with 2% WaterWater orders the self-assembled structures, favoring the formation of surface fractals. frontiersin.org frontiersin.org

These findings underscore that the aggregation of this compound is not an intrinsic property of the molecule alone but is a result of a complex interplay with its solvent environment. The solvent's polarity, hydrogen-bonding capacity, and solubility parameters are all key factors in determining the final supramolecular architecture.

Computational Modeling and Theoretical Studies of D Glucitol Distearate Systems

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. youtube.com By solving Newton's equations of motion for a system of interacting particles, MD simulations can reveal detailed information about the conformational landscape of molecules like D-glucitol, the core of D-glucitol distearate. nih.govnih.gov

Table 1: Predominant Conformers of D-Glucitol in Aqueous Solution from MD Simulations. nih.gov
Conformer PopulationBackbone StructureKey Stabilizing Feature
Majority (6 of 8 stable conformers)Extended Carbon BackboneIntramolecular hydrogen bond (O2-H...O4)
Minority (2 of 8 stable conformers)Non-extendedVarious transient interactions
Crystalline Form (for comparison)Bent Carbon BackboneCrystal packing forces

Intramolecular hydrogen bonds (IHBs) play a dominant role in governing the conformational preferences and flexibility of polyol chains like D-glucitol. nih.gov In MD simulations of D-glucitol, a persistent IHB between the hydroxyl groups of carbon C-2 and C-4 was found to be the key factor stabilizing the extended conformation of the molecule. nih.gov This interaction effectively reduces the flexibility of the carbon backbone, limiting the number of accessible conformations. nih.gov

The formation of IHBs is a critical factor in the molecular design of various compounds, as it can shield polar groups and influence properties like membrane permeability. rsc.org In the context of this compound, the IHBs within the glucitol headgroup dictate its shape, which in turn influences how the stearate (B1226849) tails are oriented and how individual molecules pack together, impacting the macroscopic properties of the material. The energy of these hydrogen bonds can be significant, typically ranging from 1.2 to 4.1 kcal/mol in sugar molecules. nih.gov

Quantum Chemical Calculations (Density Functional Theory) for Non-Covalent Interactions

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a robust framework for studying non-covalent interactions at the electronic level. nih.gov DFT is a computational method used to investigate the electronic structure of many-body systems, making it suitable for calculating the energies of intermolecular interactions. nih.gov For large, biologically relevant molecules, DFT methods that include corrections for dispersion forces (DFT-D) have proven to be highly accurate, with average deviations of less than 1 kcal/mol from high-level reference calculations. nih.govresearchgate.net

These calculations are essential for understanding the forces that govern the self-assembly and structure of this compound systems. By modeling the interactions between different parts of a single molecule or between adjacent molecules, DFT can quantify the contributions of various non-covalent forces. rsc.org

The properties of molecular materials are governed by a complex interplay of intermolecular forces, including hydrogen bonds and van der Waals dispersion forces. nih.gov DFT calculations are instrumental in dissecting and quantifying these interactions. researchgate.net

Hydrogen Bonding: DFT can accurately model the strong, directional interactions of hydrogen bonds between the hydroxyl groups of the glucitol moiety and potential acceptors on neighboring molecules. Calculations on similar systems have shown that the strength of hydrogen bonds varies with their geometry, with nonvicinal axial-axial H-bonds being the strongest (3.0–4.1 kcal mol⁻¹). nih.gov

Van der Waals (Dispersion) Forces: These are weaker, non-directional forces arising from temporary fluctuations in electron density. nih.gov They are particularly important for the attraction between the long, nonpolar stearate chains of this compound. DFT-D methods are specifically designed to accurately capture these crucial, albeit weak, interactions that are fundamental to the cohesion of the material. mdpi.com

By applying DFT, researchers can build a detailed map of the interaction energies, providing a bottom-up understanding of how molecular structure dictates material cohesion and bulk properties. nih.gov

Computational Approaches in Material Design and Predictive Modeling

Computational modeling is increasingly being used not just to understand existing materials but to actively design new ones with desired properties. nih.govyoutube.com This "materials by design" approach uses simulation to screen hypothetical materials, identifying the most promising candidates for synthesis and experimental testing. nih.gov

For a material like this compound, this process could involve:

Structure Prediction: Simulating how variations in the chemical structure (e.g., changing the length of the fatty acid chains or the position of esterification) would affect the molecule's conformation and packing.

Property Prediction: Using computational chemistry to predict macroscopic properties such as viscosity, solubility, and thermal stability based on the predicted molecular structure. utexas.edu

Synthesis Route Prediction: Identifying plausible and efficient chemical pathways to synthesize the computationally designed material, which remains a significant challenge in the field. nih.gov

This predictive modeling approach can drastically shorten development timelines and reduce the costs associated with traditional trial-and-error experimentation. researchgate.net

Applications of Materials Informatics and Deep Learning in this compound Research

Materials informatics (MI) leverages data-driven approaches, including artificial intelligence (AI) and deep learning, to accelerate materials discovery and optimization. nih.gov This emerging field combines computational methods with large datasets to uncover complex composition-property relationships that may not be immediately obvious. nih.gov

In the context of this compound research, MI and deep learning could be applied in several ways:

Predictive Modeling: A deep learning model, such as a graph neural network, could be trained on a dataset of known ester compounds and their properties. mdpi.comd-nb.info This model could then predict the properties of novel D-glucitol esters without the need for expensive simulations or experiments.

Inverse Design: Instead of predicting properties from a structure, generative AI models can be used for inverse design. nih.gov Researchers could specify a set of desired properties (e.g., a specific melting point and viscosity), and the model would generate potential molecular structures—such as novel derivatives of this compound—that are predicted to exhibit those properties. mdpi.com

Accelerating Simulations: Machine learning can be used to reduce errors and uncertainties in computationally expensive MD simulations, allowing for faster and more efficient screening of large numbers of candidate molecules. d-nb.info

While the application of these advanced techniques to this compound specifically is still an emerging area, they represent a powerful future direction for designing and optimizing new bio-based materials.

Material Science and Advanced Engineering Applications of D Glucitol Distearate

Role in Advanced Emulsions and Dispersions (Non-Clinical Context)

D-Glucitol distearate, a derivative of the sugar alcohol D-glucitol (more commonly known as sorbitol), plays a significant role as a high-performance surfactant in the formulation of advanced emulsions and dispersions. As part of the broader class of sorbitan (B8754009) fatty acid esters, commercially known as Span®, these compounds are utilized extensively as emulsifiers and stabilizers in various industries. rsc.org Their efficacy stems from their amphiphilic molecular structure, which possesses both a hydrophilic (water-loving) D-glucitol head and a hydrophobic (oil-loving) fatty acid tail. This dual nature allows them to position themselves at the oil-water or liquid-gas interface, effectively reducing interfacial tension and preventing the coalescence of droplets or the aggregation of dispersed particles.

In complex fluid systems, the stabilization provided by this compound and related sorbitan esters is primarily achieved through steric hindrance. Once adsorbed at the interface of the dispersed phase, the bulky fatty acid chains (in this case, stearate (B1226849) groups) extend into the continuous phase. This creates a physical barrier that mechanically prevents droplets or particles from approaching each other too closely, thereby inhibiting flocculation and coalescence.

The effectiveness of the stabilization depends on the balance between the hydrophilic and lipophilic portions of the molecule, known as the Hydrophile-Lipophile Balance (HLB). This compound, being oil-soluble with a low HLB value, is particularly effective for creating stable water-in-oil (W/O) emulsions. In these systems, the hydrophilic sorbitan head anchors in the dispersed water droplets, while the lipophilic stearate tails extend into the continuous oil phase, providing excellent stability.

This compound as Organogelators and Polymer Nucleating Agents

Beyond its role as a surfactant, D-glucitol chemistry is foundational to the development of advanced materials such as organogelators and polymer nucleating agents.

Low-molecular-weight organogelators derived from D-sorbitol are capable of self-organizing into finely dispersed, three-dimensional fibrillar networks through noncovalent interactions like hydrogen bonding and van der Waals forces. researchgate.net These self-assembled fibrillar networks (SAFINs) can immobilize large volumes of organic liquid, forming a gel. nih.gov For instance, 1,3:2,4-dibenzylidene-D-sorbitol (DBS), a well-studied D-sorbitol derivative, has been shown to form gels in various systems by creating a network of long fibrils. researchgate.netnih.gov The gelation ability is influenced by the specific chemical groups attached to the D-sorbitol backbone. researchgate.net

In polymer science, D-sorbitol derivatives function as highly effective nucleating and clarifying agents, particularly for semi-crystalline polymers like isotactic polypropylene (B1209903) (i-PP). ornl.govspecialchem.com These additives, which are soluble in the molten polymer, self-assemble into a nanoscale fibrous network upon cooling. mdpi.comutwente.nl This network provides a vast number of sites for heterogeneous nucleation, where polymer crystallization can begin. specialchem.comutwente.nl This leads to several beneficial changes in the polymer's properties:

Increased Crystallization Temperature (Tc): The presence of numerous nucleation sites allows crystallization to occur at a higher temperature during the cooling process. ornl.gov

Faster Crystallization Rate: This allows for reduced cycle times in manufacturing processes like injection molding. specialchem.com

Refined Crystalline Structure: Instead of large spherulites that scatter light and reduce clarity, the polymer forms smaller, more numerous crystalline structures, often with a fibrillar or transcrystalline morphology. ornl.govmdpi.com This significantly improves the optical properties, such as clarity and haze, of the final product. ornl.govspecialchem.com

The table below summarizes the effect of a sorbitol-based nucleating agent, 1,3:2,4-bis(3,4-dimethylobenzylideno)sorbitol (DMDBS), on the properties of isotactic polypropylene (i-PP).

PropertyNeat i-PPi-PP + 2000 ppm DMDBS
Crystallization Temperature (Tc) 113 °C125 °C
Crystallinity Index (Xc) 45%49%
Crystal Structure SpheruliticFibrillar Transcrystalline

Data sourced from research on polypropylene nucleating agents. ornl.gov

Development of Sustainable Materials Based on D-Glucitol Chemistry

With growing concerns over the depletion of fossil fuels, there is a significant push towards developing chemicals and polymers from renewable resources. researchgate.netsciencedaily.com D-glucitol, which is derived from the hydrogenation of glucose—an abundant and sustainable feedstock—is a key platform chemical in this green chemistry initiative. rsc.orgrsc.org

The chemistry of D-glucitol allows for its conversion into a variety of valuable monomers that can be used to produce bio-based polymers. rsc.orgnih.gov By incorporating rigid, bicyclic structures derived from D-glucitol, such as 2,4:3,5-di-O-methylene-D-glucitol (Glux-diol), into existing polymer backbones like poly(butylene succinate) (PBS) or poly(ethylene terephthalate) (PET), new copolyesters with modified properties can be created. rsc.orgresearchgate.netrsc.org These sustainable copolyesters often exhibit:

High thermal stability. rsc.orgresearchgate.net

Adjustable glass transition temperatures (Tg). rsc.orgrsc.org

Enhanced rates of hydrolysis and biodegradation compared to their petroleum-based counterparts. rsc.orgrsc.org

This approach offers a pathway to reduce the environmental impact of plastics without compromising material performance, making D-glucitol a cornerstone for the next generation of sustainable materials. researchgate.net

Bio-derived Materials and Biocompatible Architectures (Non-Human Focus)

The inherent biocompatibility of sugars and their derivatives makes D-glucitol an attractive building block for creating materials intended for biological applications. nih.gov Non-ionic amphiphiles synthesized from a D-glucitol template are noted for being well-tolerated in cellular systems, highlighting their potential for creating biocompatible architectures. nih.gov These bio-derived materials are being explored for a range of applications where compatibility with biological systems is crucial.

In the field of tissue engineering, scaffolds provide a temporary three-dimensional structure that supports cell attachment, proliferation, and differentiation to form new tissue. nih.govnih.gov The ideal scaffold should be biocompatible, possess appropriate mechanical properties, and be biodegradable. mdpi.com

Bio-derived polymers and materials based on natural building blocks are increasingly used for this purpose. While direct studies on this compound in scaffolds are limited, the principles of using biocompatible, sugar-based chemistry are highly relevant. Polysaccharides and their derivatives are frequently used to create hydrogel scaffolds that mimic the natural extracellular matrix. nih.govresearchgate.net Materials derived from D-glucitol chemistry can be integrated into such architectures to modify their physical properties, such as swelling capacity, degradation rate, and mechanical strength, to better suit the needs of specific tissue regeneration applications in veterinary medicine or in-vitro models. rsc.orgresearchgate.net

Nanocarrier Systems for Biomolecule Encapsulation (Non-Human Applications)

The self-assembling properties of amphiphilic molecules derived from D-glucitol are being harnessed to create advanced nanocarrier systems. nih.gov These non-ionic amphiphiles, featuring a D-glucitol core, can spontaneously form stable supramolecular structures like micelles or vesicles in an aqueous medium. nih.gov

These self-assembled architectures possess a hydrophobic core and a hydrophilic shell, making them ideal for the encapsulation of poorly water-soluble biomolecules. nih.gov The hydrophobic interior can house "guest" molecules, protecting them from the surrounding aqueous environment, while the hydrophilic exterior ensures the nanocarrier remains dispersed in the solution. This technology has potential in various non-human applications, such as:

The development of delivery systems for growth factors in cell culture media.

The encapsulation of nutrients or supplements for veterinary applications.

The creation of nanoreactors for enzymatic processes in biotechnological applications.

The ability to design these nanocarriers from biocompatible, D-glucitol-based building blocks makes them a promising platform for the targeted delivery and protection of sensitive biomolecules in a variety of non-clinical contexts. nih.goveurekalert.org

Mechanisms of Biomolecule Interaction and Loading Efficiency

The utility of this compound and its derivatives in advanced material science, particularly in the engineering of drug delivery systems, is fundamentally linked to their molecular structure and resulting physicochemical properties. While direct research on this compound is limited, extensive studies on its closely related analogues, the sorbitan esters (such as sorbitan monostearate and distearate), provide significant insights. Sorbitan esters are derived from D-Glucitol (sorbitol) through intramolecular dehydration to form sorbitan, which is subsequently esterified with fatty acids like stearic acid. The principles governing their interaction with biomolecules and their efficiency in loading these molecules into nanocarrier systems are therefore highly relevant.

The primary mechanisms of interaction are rooted in non-covalent forces. The head of the sorbitan molecule, rich in hydroxyl (-OH) groups, facilitates hydrogen bonding with complementary functional groups on biomolecules or active pharmaceutical ingredients (APIs). nih.gov This interaction is crucial for the stabilization and encapsulation of the payload within a lipid matrix. In lipid-core polymeric nanocapsules, sorbitan monostearate dispersed in the oily core has been shown to interact with drug models via hydrogen bonding, leading to a remarkable increase in drug loading capacity—in some cases, more than 40 times higher than in conventional nanocapsules without the sorbitan ester. nih.govresearchgate.net

The efficiency of biomolecule loading is also heavily dependent on the architecture of the nanoparticle matrix in which this compound or its analogues are employed. These lipids are key components in the formulation of Solid Lipid Nanoparticles (SLNs) and the more advanced Nanostructured Lipid Carriers (NLCs). nih.govmdpi.com

Solid Lipid Nanoparticles (SLNs): These carriers are composed of a solid lipid core. While this provides stability, the highly organized and crystalline structure of the solid lipid can limit the space available for encapsulating drug molecules, potentially leading to lower loading capacity and premature drug expulsion during storage as the lipid recrystallizes into a more stable form. nih.gov

Research Findings on Loading Efficiency in Lipid-Based Nanocarriers

The following table summarizes representative data from studies on Nanostructured Lipid Carriers, illustrating the high entrapment efficiencies achievable with formulations using lipid esters structurally related to this compound.

Lipid Composition (Solid:Liquid)Biomolecule/Drug ModelEntrapment Efficiency (EE%)Reference
Glyceryl distearate : Passion fruit seed oil (7:3)Not Specified94.91% researchgate.net
Precirol ATO 5 : Oleic acid (9:1)Not Specified97.28% researchgate.net
Varied Solid/Liquid LipidsSt. John's wort extract>85% journal-imab-bg.org
Stearic acid : Oleic acid (6:4)Not Specified73.85% researchgate.net

Impact of Lipid and Surfactant Composition on Nanoparticle Characteristics

The selection of specific lipids and surfactants profoundly affects the final properties of the nanocarrier system, including its loading capacity.

Nanocarrier TypeKey Component(s)ObservationImpact on Loading EfficiencyReference
Lipid-Core NanocapsulesSorbitan MonostearateActs as an organogelator in the core, interacting with the drug via hydrogen bonds.Increases drug loading capacity by over 40-fold compared to conventional nanocapsules. nih.govresearchgate.net
NLCsBlend of solid and liquid lipidsCreates a less-ordered, amorphous lipid matrix.The disorganized structure provides more space for drug molecules, increasing loading capacity and preventing expulsion. nih.govjournal-imab-bg.org
NLCsTwo different surfactants vs. a single surfactantUsing more than one surfactant results in smaller particle size and less crystallinity.A more stable system with potentially higher and more stable drug loading is achieved. nih.gov

Enzymatic and Biopolymer Interactions of D Glucitol Distearate and Derivatives

Enzymatic Degradation Pathways (In Vitro Mechanistic Studies)

The primary enzymatic degradation pathway for D-Glucitol distearate involves the hydrolysis of its ester bonds, followed by the metabolism of the resulting D-glucitol (sorbitol) and stearic acid moieties. In vitro studies are crucial for elucidating the specific enzymes involved and characterizing the kinetics of these reactions.

The breakdown of this compound begins with the cleavage of the ester linkages. This reaction is primarily catalyzed by hydrolases, specifically lipases and esterases. These enzymes are ubiquitous in biological systems and are responsible for the hydrolysis of lipids and esters. Once hydrolyzed, the stearic acid component enters the fatty acid metabolism pathways.

The D-glucitol (sorbitol) moiety is metabolized through the polyol pathway. The key enzymes involved in the degradation of D-glucitol are:

Sorbitol Dehydrogenase (SDH): This enzyme catalyzes the oxidation of sorbitol to fructose. nih.gov SDH is a member of the medium-chain dehydrogenase/reductase protein family and utilizes NAD+ as a coenzyme. nih.gov It is found in various mammalian tissues. nih.gov

The kinetics of enzymatic reactions involving the degradation of this compound and its metabolites can be characterized using the Michaelis-Menten model, which relates the reaction rate to the substrate concentration. wikipedia.org

The hydrolysis of the ester bonds in sorbitan (B8754009) esters by lipases often follows a ping-pong mechanism . nih.gov In this type of reaction, the enzyme binds to the first substrate (the ester) and releases the first product (the alcohol, in this case, the D-glucitol moiety) before binding to the second substrate (water) to release the second product (the fatty acid). nih.gov

Table 1: Michaelis-Menten Kinetic Parameters for Tributyrin Hydrolysis by Soluble T. lanuginosus Lipase (B570770)
Kinetic ParameterValue
Vmax (U/mg)1500
Km (mM)2.5

This table presents example kinetic data for a related substrate to illustrate the principles of enzymatic characterization.

Interactions with Biopolymers in Complex Systems

This compound, as an amphiphilic molecule, can interact with biopolymers such as proteins and polysaccharides. These interactions can influence the structure and stability of the biopolymers and are often driven by hydrophobic and electrostatic forces.

The interaction of surfactants like this compound with proteins often involves the adsorption of the surfactant molecules onto the protein surface. Studies with model proteins such as Bovine Serum Albumin (BSA) have shown that proteins readily adsorb onto hydrophobic surfaces. nih.gov The hydrophobic stearate (B1226849) chains of this compound can interact with hydrophobic patches on the surface of proteins, leading to the formation of protein-surfactant complexes.

The adsorption of proteins onto surfaces can be quantified by determining the adsorption isotherm, which relates the amount of adsorbed protein to its concentration in the solution.

Table 2: Adsorption of Bovine Serum Albumin (BSA) on a Hydrophobic Surface
BSA Concentration (mg/mL)Surface Load (mg/m²)
0.10.5
0.51.2
1.01.5
2.01.6

This table provides example data on protein adsorption, a phenomenon relevant to the interaction of biopolymers with amphiphilic molecules like this compound.

The binding of surfactants to proteins can induce conformational changes. Techniques such as Circular Dichroism (CD) spectroscopy are used to study changes in the secondary and tertiary structure of proteins upon interaction with other molecules. springernature.comnih.gov The interaction with the hydrophobic tails of this compound can lead to a partial unfolding of the protein's native structure.

The stability of proteins can also be affected. In some cases, the presence of polyols like sorbitol has been shown to stabilize proteins against thermal denaturation. nih.gov Differential scanning calorimetry (DSC) can be used to measure the thermal transition temperature of a protein, providing insight into its stability. For instance, a chymotrypsin-sorbitol complex was found to have a higher thermal transition temperature (89°C) compared to the control (72°C), indicating stabilization. nih.gov

Enzyme-Substrate Binding Mechanisms of D-Glucitol Derivatives (In Vitro Analysis)

Understanding the binding of D-glucitol derivatives to the active sites of enzymes is fundamental to elucidating their mechanism of action. In vitro techniques such as X-ray crystallography and molecular modeling provide detailed insights into these interactions at an atomic level.

Structural studies of human sorbitol dehydrogenase have revealed the key interactions between the enzyme and its substrate, sorbitol. nih.govnih.gov The binding of sorbitol in the active site involves interactions with specific amino acid residues, including Lys-294, Tyr-50, His-69, and Glu-150, as well as the coenzyme NAD+. nih.gov

X-ray crystallography has been instrumental in determining the three-dimensional structures of enzyme-substrate and enzyme-inhibitor complexes. nih.govnih.gov For example, the crystal structure of human sorbitol dehydrogenase complexed with NAD+ and an inhibitor has provided a framework for understanding how substrates and inhibitors bind to the active site and for the design of more potent inhibitors. nih.gov These studies show that the inhibitor coordinates with the catalytic zinc atom and forms hydrophobic interactions with NADH, effectively blocking substrate binding. nih.gov

Isothermal Titration Calorimetry (ITC) is another powerful in vitro technique used to directly measure the thermodynamics of binding interactions. univr.itnih.gov ITC can determine the binding affinity (Ka), enthalpy change (ΔH), and entropy change (ΔS) of the interaction between a D-glucitol derivative and an enzyme, providing a complete thermodynamic profile of the binding event. univr.itnih.gov

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing D-Glucitol distearate in laboratory settings?

  • Methodological Answer : this compound is synthesized via esterification, where stearic acid reacts with D-glucitol under controlled conditions. Catalysts like sulfuric acid or lipases may be employed to enhance reaction efficiency. Post-synthesis purification involves solvent extraction or recrystallization. For reproducibility, monitor reaction kinetics using thin-layer chromatography (TLC) and confirm esterification via FTIR (C=O stretch at ~1740 cm⁻¹) and ¹H NMR (peaks at δ 4.1–4.3 ppm for ester-linked protons) .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer : Key characterization techniques include:

  • Thermal Analysis : Differential scanning calorimetry (DSC) to determine melting points (e.g., 60–63°C for similar distearates) and thermogravimetric analysis (TGA) for decomposition profiles .
  • Spectroscopy : FTIR for functional groups and NMR for structural confirmation.
  • Hydrophilic-Lipophilic Balance (HLB) : Calculate HLB (e.g., ~5–6 for water-in-oil emulsions) using Griffin’s formula to predict emulsification behavior .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Adhere to OSHA HCS guidelines:

  • Use PPE (gloves, goggles) to avoid skin/eye irritation (H315, H319).
  • Ensure ventilation to mitigate respiratory irritation (H335).
  • Store in airtight containers away from oxidizers. For spills, use inert absorbents and avoid aqueous cleanup to prevent dispersion .

Q. How does this compound function as an emulsifier in experimental formulations?

  • Methodological Answer : Its amphiphilic structure (hydrophobic stearate chains + hydrophilic glucitol backbone) stabilizes water-in-oil emulsions. Test emulsification efficiency by preparing emulsions with varying HLB values (e.g., 2–4% w/w in hot oil phases) and measuring droplet size via dynamic light scattering (DLS) .

Q. What are the thermal stability thresholds for this compound under experimental conditions?

  • Methodological Answer : Thermal degradation typically begins at ~198°C, as observed in related distearates. Use DSC to identify phase transitions and TGA to assess decomposition kinetics. Stability tests under accelerated aging (e.g., 40°C/75% RH for 12 weeks) can predict shelf-life .

Advanced Research Questions

Q. How can researchers optimize the synthesis yield of this compound while minimizing byproducts?

  • Methodological Answer : Employ response surface methodology (RSM) to optimize reaction parameters (temperature, molar ratio, catalyst concentration). Use GC-MS to identify byproducts (e.g., monoesters or unreacted stearic acid) and refine purification steps. Lipase-catalyzed esterification may improve selectivity .

Q. How should conflicting solubility data for this compound in polar vs. non-polar solvents be resolved?

  • Methodological Answer : Re-evaluate solubility using standardized protocols (e.g., shake-flask method at 25°C). Cross-reference with computational models (e.g., Hansen solubility parameters) to predict solvent compatibility. Discrepancies may arise from impurities or polymorphic forms, necessitating XRD analysis .

Q. What computational approaches are suitable for modeling this compound’s interactions in lipid bilayers?

  • Methodological Answer : Molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) can model insertion into lipid bilayers. Validate with experimental data from small-angle X-ray scattering (SAXS) or fluorescence anisotropy assays .

Q. How can researchers address reproducibility challenges in this compound-based emulsion studies?

  • Methodological Answer : Standardize emulsion preparation (e.g., homogenization speed, cooling rates) and characterize using rheology (viscosity, shear-thinning behavior). Document batch-to-batch variability via HPLC purity checks and control stearic acid feedstock quality .

Q. What strategies mitigate oxidative degradation of this compound in long-term stability studies?

  • Methodological Answer : Incorporate antioxidants (e.g., BHT at 0.01% w/w) and store under inert atmospheres (N₂). Monitor peroxide formation via iodometric titration and track degradation pathways using LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.